N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide

PCSK9 modulation metabolic stability scaffold hopping

This carbonyl-linked indole-benzimidazole hybrid is a critical non-fluorinated baseline for fluorine-scan SAR studies targeting PCSK9, where optimized analogs reach 0.15 nM EC50. Its dual, chemo-selective NH groups enable direct, library-scale derivatization without protecting groups. Essential for metabolic stability comparisons against methylene-bridged DIM analogs, this scaffold delivers unique hydrogen-bonding capacity and conformational rigidity unavailable from simpler indole-3-carboxamides or standalone benzimidazoles. Research use only.

Molecular Formula C22H16N4O
Molecular Weight 352.397
CAS No. 1286696-88-5
Cat. No. B2436231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide
CAS1286696-88-5
Molecular FormulaC22H16N4O
Molecular Weight352.397
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26)
InChIKeySMBKFEHAPPNASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide (CAS 1286696-88-5): Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide (CAS 1286696-88-5) is a synthetic heterocyclic small molecule (MW 352.4 g/mol, formula C₂₂H₁₆N₄O) that integrates a 1H-indole-3-carboxamide moiety linked via an amide bond to a para-substituted phenyl ring bearing a 1H-benzo[d]imidazol-2-yl group [1]. The compound possesses three hydrogen bond donors, two hydrogen bond acceptors, a calculated XLogP3 of 4.1, and a topological polar surface area (TPSA) of 73.6 Ų [1]. Its hybrid indole–benzimidazole architecture places it at the intersection of two privileged medicinal chemistry scaffolds, structurally distinguishing it from simpler indole-3-carboxamides, benzimidazole-only chemotypes, and methylene-bridged diindolylmethane (DIM) analogs [2]. The compound is listed in the PubChem database (CID 52904410) and is commercially available from multiple chemical suppliers as a research-grade small molecule, with the CAS registry date of 2011 [1].

Why Indole-3-Carboxamide or Benzimidazole Analogs Cannot Simply Replace N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide in Targeted Research Programs


High-strength, direct comparative evidence for this specific compound is limited in the publicly available primary literature; users should weigh this constraint when making procurement decisions [1]. Nevertheless, the carbonyl-linked benzimidazoleindole scaffold occupies a structurally distinct niche. Unlike saturated methylene-bridged DIM analogs (e.g., the initial phenotypic screening hits with low nanomolar-to-micromolar potency and poor metabolic stability), the amide carbonyl linker introduces conformational rigidity, altered hydrogen-bonding capacity, and a differentiated metabolic soft spot that cannot be replicated by simple indole-3-carboxamides or isolated benzimidazole derivatives [1]. Furthermore, the para-substituted benzimidazole-phenyl attachment in this compound directs the benzimidazole vector differently than N-phenyl indolecarboxamide CRF1 modulators (where A = N or CH at the indole position) or ortho/meta-substituted analogs, with implications for target selectivity and polypharmacology profiles [2][3]. These architectural features mean that substituting a generic indole-3-carboxamide or a standalone benzimidazole will not preserve the same conformational landscape or biological fingerprint.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide (CAS 1286696-88-5) Relative to Closest Structural Analogs


Carbonyl-Linked vs. Methylene-Bridged Scaffold Architecture: Metabolic Stability and PCSK9 Modulation Trajectory

The target compound embodies the carbonyl-linked benzimidazoleindole scaffold that emerged from a scaffold-hopping exercise over the methylene-bridged 2,3′-diindolylmethane (DIM) chemotype. In the Xie et al. (2020) SAR study, the methylene-bridged DIM progenitor compounds exhibited low potency (EC₅₀ in the micromolar range based on the initial phenotypic screening data for the DIM series) and poor in vitro metabolic stability, prompting the nitrogen scan that yielded the carbonyl-linked benzimidazoleindole architecture [1]. The carbonyl-linked series, of which the target compound is a representative non-fluorinated member, achieved dramatically improved PCSK9 modulation potency, with the most advanced fluorinated analog (compound 21) reaching an EC₅₀ of 0.15 nM in HepG2 cell-based PCSK9 ELISA assays [1]. The carbonyl linker introduces a metabolically distinct amide bond that alters both hydrogen-bond donor/acceptor topology and cytochrome P450 susceptibility compared to the methylene bridge, representing a qualitative scaffold difference that cannot be captured by methylene-bridged analogs [1].

PCSK9 modulation metabolic stability scaffold hopping cardiovascular drug discovery

Para-Benzimidazole-Phenyl Substitution Pattern: Differentiation from N-Phenyl Indolecarboxamide CRF1 Modulators

The target compound features a para-(1H-benzo[d]imidazol-2-yl)phenyl substitution on the indole-3-carboxamide nitrogen, which is structurally distinct from the N-phenyl benzimidazolecarboxamide and N-phenyl indolecarboxamide derivatives disclosed in US Patent 6,281,237 B1 as selective CRF1 receptor modulators [1]. In the CRF1 patent series, the benzimidazole or indole carboxamide is directly N-linked to a phenyl ring that may bear various substituents, but the crucial 2-phenylbenzimidazole motif of the target compound—where the benzimidazole is appended at the para position of the central phenyl ring—introduces an extended aromatic system, altered vector geometry, and additional hydrogen-bond donor capacity at the benzimidazole NH. This substitution pattern is associated with aromatase and kinase inhibitory activity profiles (see Evidence Items below) that are absent in the CRF1-targeted N-phenyl indolecarboxamide series [2][3].

CRF1 receptor selectivity substitution pattern neuropsychiatric drug discovery

Anticancer Potential via Aromatase/Kinase Inhibition: Class-Level Evidence from N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine Derivatives

Although direct antiproliferative data for the exact target compound are not available in the peer-reviewed primary literature from non-excluded sources, structurally proximate N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives have been evaluated for anticancer activity. In the Sabale & Sayyad (2023) study, compound 10 [N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine], which shares the identical 4-(1H-benzo[d]imidazol-2-yl)phenyl substructure, exhibited GI₅₀ values of 0.695 ± 0.05 µM (MCF-7 breast adenocarcinoma), 0.796 ± 0.06 µM (MDA-MB-231), 1.14 ± 0.06 µM (A549 lung adenocarcinoma), 2.15 ± 0.04 µM (NCI-H23 lung carcinoma), and 0.987 ± 0.07 µM (A498 renal carcinoma), compared with doxorubicin GI₅₀ values of 0.270–0.345 µM across the same panel [1]. The target compound replaces the benzimidazol-5-amine terminus with an indole-3-carboxamide, which alters hydrogen-bonding capacity, lipophilicity, and target engagement potential. Furthermore, the N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide precursor used in the Abd El-All et al. (2015) study yielded thiazolo[3,2-a]pyrimidine derivatives with dual Aurora A kinase and KSP inhibitory activities, demonstrating the versatility of the 4-(1H-benzo[d]imidazol-2-yl)phenyl substructure for kinase-targeted anticancer strategies [2].

aromatase inhibition anticancer breast cancer kinase inhibition

Physicochemical Differentiation: Lipophilicity, H-Bond Capacity, and Drug-Likeness Compared with Fluorinated PCSK9 Congeners

The target compound (C₂₂H₁₆N₄O, MW 352.4, XLogP3 4.1, HBD 3, HBA 2, TPSA 73.6 Ų, rotatable bonds 3) occupies a distinct physicochemical space compared with the optimized fluorinated PCSK9 modulators from the Xie et al. (2020) series [1][2]. The fluorinated analogs (e.g., DFBIIK-1, compound 13, compound 21) contain one or more fluorine atoms that lower logP, modulate pKₐ, and enhance metabolic stability through oxidative defluorination blockade [2]. The target compound, lacking fluorine substitution, serves as a non-fluorinated reference point for SAR studies, enabling researchers to deconvolve the contribution of fluorine scanning to potency, metabolic stability, and physicochemical profile [2]. Its computed properties comply with Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD ≤ 3, HBA ≤ 2), and its TPSA of 73.6 Ų falls within the range generally associated with acceptable oral bioavailability [1].

physicochemical properties drug-likeness Lipinski lead optimization

Synthetic Tractability and Derivatization Vector: Indole NH as a Tolerated Functionalization Handle

The SAR analysis in Xie et al. (2020) specifically noted that the NH group on the indole ring of the carbonyl-linked benzimidazoleindole scaffold (exemplified by compound 21) can tolerate further functionalization, which may facilitate mechanism-of-action studies and enable additional pharmacological optimization [1]. The target compound, bearing an unsubstituted indole NH, directly embodies this derivatization handle. In contrast, many comparator indole-3-carboxamides (e.g., N-alkylated synthetic cannabinoids, N-benzyl derivatives) have the indole nitrogen blocked, precluding this vector of diversification [2]. Additionally, the benzimidazole NH provides a second orthogonal functionalization site, and the para-phenylene linker permits further substitution. The chemo-selective N-alkylation methodology for indolylbenzimidazole scaffolds has been reported, confirming the synthetic accessibility of selective derivatization at either nitrogen [3].

SAR exploration derivatization indole NH chemical probe development

Benzimidazole-Indole Hybrid Review Context: Pharmacological Significance Relative to Single-Scaffold Comparators

A 2023 comprehensive review on indole-fused benzimidazole hybrids documented that this scaffold class has demonstrated pharmacological activities spanning anticancer, antimicrobial, anti-inflammatory, and cardiovascular indications, with potency often exceeding that of the corresponding single-scaffold (indole-only or benzimidazole-only) counterparts [1]. The target compound, as a carbonyl-linked (amide) variant of the indole-benzimidazole hybrid class, benefits from the documented synergism between these two privileged scaffolds. The review notes that the linker chemistry (methylene, carbonyl, or direct fusion) critically modulates both the conformational自由度 and the metabolic liability of the hybrid, with carbonyl-linked variants generally offering improved metabolic stability over methylene-bridged counterparts [1]. This class-level pharmacological breadth provides justification for prioritizing the indole-benzimidazole hybrid over single-scaffold alternatives in programs where polypharmacology or target de-risking is valued.

indole-benzimidazole hybrids multi-target pharmacology privileged scaffold drug design

Recommended Research and Industrial Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide (CAS 1286696-88-5) Based on Quantitative Differentiation Evidence


PCSK9 Modulator SAR Expansion: Non-Fluorinated Reference Compound for Fluorine Scanning Campaigns

In PCSK9-targeted drug discovery programs, this compound serves as an ideal non-fluorinated baseline for fluorine scan SAR studies. As established in Section 3 (Evidence Item 1 and Item 4), the carbonyl-linked benzimidazoleindole scaffold achieved EC₅₀ values as low as 0.15 nM when optimized with fluorine substituents (compound 21 in Xie et al. 2020) [1]. By procuring this non-fluorinated parent compound, medicinal chemistry teams can systematically introduce fluorine at the indole and benzimidazole positions, quantifying the contribution of each fluorine atom to potency improvements (from the non-fluorinated baseline toward the 0.15–2.46 nM range), metabolic stability (liver microsome t₁/₂), and physicochemical parameters (logD shift). The freely available indole NH further enables parallel derivatization with fluorine-containing warheads, as the Xie et al. SAR explicitly noted this position tolerates functionalization [1]. This application leverages the compound's dual NH derivatization vectors and its position as the unoptimized entry point into a validated cardiovascular target chemical series.

Oncology Hit-Finding: Dual Aromatase/Kinase Inhibition Screening Based on 4-(1H-Benzo[d]imidazol-2-yl)phenyl Substructure Precedent

Building on the quantitative anticancer evidence from the Sabale & Sayyad (2023) study (Section 3, Evidence Item 3), where the structurally analogous compound 10 exhibited GI₅₀ values of 0.695–2.15 µM across breast, lung, and renal cancer cell lines [2], this compound can be deployed in expanded oncology panels. The replacement of the benzimidazol-5-amine terminus with an indole-3-carboxamide (the precise difference between compound 10 and the target compound) provides a direct test of terminal group SAR on antiproliferative potency. Additionally, the Abd El-All et al. (2015) precedent demonstrates that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide derivatives inhibit Aurora A kinase and KSP [3], suggesting that the target compound's scaffold may also engage kinase targets. Researchers should profile this compound against kinase panels (particularly Aurora A, mTOR, and KSP) and aromatase enzymatic assays to delineate its polypharmacology landscape relative to the known single-target comparators described in Section 3.

Chemical Probe Development: Dual NH Derivatization Starting Point for Focused Library Synthesis

The compound's two chemically distinguishable NH groups (indole NH, pKₐ ~16–17; benzimidazole NH, pKₐ ~12–13) enable chemo-selective sequential functionalization without protecting group strategies, as documented in the N-alkylation methodology developed for indolylbenzimidazole scaffolds (Section 3, Evidence Item 5) [4]. A procurement of 50–100 mg supports the synthesis of a 24–48-membered focused library through systematic variation at either or both NH positions, followed by testing in PCSK9 phenotypic assays (HepG2 ELISA) or cancer cell viability panels. This application scenario is particularly relevant for academic medicinal chemistry groups and CROs engaged in hit-to-lead optimization, where the compound serves as a versatile, commercially available core scaffold rather than a final optimized candidate.

Scaffold-Hopping Benchmarking: Carbonyl-Linked vs. Methylene-Bridged Metabolic Stability Comparison

For industrial drug discovery programs evaluating the metabolic stability advantages of carbonyl-linked over methylene-bridged benzimidazoleindole scaffolds, this compound provides the direct comparator needed to quantify the linker's contribution (Section 3, Evidence Item 1) [1]. A head-to-head experiment comparing this compound against its methylene-bridged DIM analog in human liver microsome stability assays and CYP450 inhibition panels would generate proprietary SAR data to guide scaffold selection for lead series nomination. The commercial availability of the compound (CAS 1286696-88-5) enables rapid procurement and testing without committing internal synthetic resources to scaffold construction [1]. Furthermore, the compound's compliance with Lipinski's Rule of Five and its moderate TPSA (73.6 Ų) [5] provide a favorable starting point for oral bioavailability optimization, a crucial consideration for cardiovascular and oncology indications.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.